

A Comprehensive Technical Guide to the Structure Elucidation of Aspergillomarasmine A

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Compound of Interest

Compound Name: *Aspergillumarin A*

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For Researchers, Scientists, and Drug Development Professionals

Aspergillomarasmine A (AMA), a fungal secondary metabolite, has garnered significant attention for its potent inhibitory activity against metallo- β -lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria.[1] The elucidation of its complex structure has been a critical step in understanding its mechanism of action and in the development of novel therapeutics to combat antibiotic resistance. This technical guide provides an in-depth overview of the methodologies and data that have been pivotal in determining the absolute configuration and three-dimensional structure of aspergillomarasmine A.

Introduction

First isolated in 1956 from the mold *Aspergillus versicolor*, aspergillomarasmine A is a polyamino acid that acts as a chelating agent.[2] Its ability to sequester zinc ions is central to its function as an inhibitor of zinc-dependent MBLs, such as New Delhi metallo- β -lactamase 1 (NDM-1) and Verona integron-encoded metallo- β -lactamase (VIM-2).[2][3] By binding to the catalytic zinc ions, AMA inactivates these enzymes, thereby restoring the efficacy of β -lactam antibiotics.[3] The journey to fully characterize its structure involved a combination of spectroscopic techniques, chemical synthesis, and X-ray crystallography.

Spectroscopic Analysis

Initial characterization of aspergillomarasmine A relied on foundational spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its planar structure and molecular weight.

^1H and ^{13}C NMR spectroscopy were instrumental in identifying the core components of AMA, revealing it to be composed of an L-aspartic acid subunit linked to two 2,3-diaminopropionic acid (DAP) moieties.[\[1\]](#)[\[2\]](#)

Experimental Protocol: NMR Spectroscopy

A sample of purified aspergillomarasmine A is dissolved in a suitable deuterated solvent, typically deuterium oxide (D_2O), to a concentration of approximately 1-10 mg/mL. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[\[4\]](#) For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish connectivity between protons and carbons, confirming the sequence of amino acid residues.

Table 1: ^{13}C NMR Spectroscopic Data for Aspergillomarasmine A in D_2O [\[5\]](#)[\[6\]](#)

Chemical Shift (δ) ppm	Assignment
177.70	Carbonyl Carbon
177.65	Carbonyl Carbon
173.69	Carbonyl Carbon
59.43	α -Carbon
54.42	α -Carbon
53.71	α -Carbon
48.58	Methylene Carbon
45.98	Methylene Carbon
38.70	Methylene Carbon
36.59	Methylene Carbon
35.02	Methylene Carbon

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of aspergillomarasmine A, which is $C_{10}H_{17}N_3O_8$.^{[5][6]} This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Mass Spectrometry

A dilute solution of aspergillomarasmine A is analyzed using an electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap. The sample is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which measures their mass-to-charge ratio (m/z) with high precision. The observed m/z value is then used to calculate the molecular weight and deduce the elemental formula.

Total Synthesis and Stereochemical Reassignment

While spectroscopic methods provided the planar structure, the absolute stereochemistry of the three chiral centers in aspergillomarasmine A remained ambiguous. Initial reports had incorrectly proposed a different stereochemical configuration. The definitive (2S, 2'S, 2''S) or LLL configuration was established through total synthesis.[7][8][9]

Logical Flow of Stereochemical Determination



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Caption: Logical workflow for the stereochemical assignment of aspergillomarasmine A.

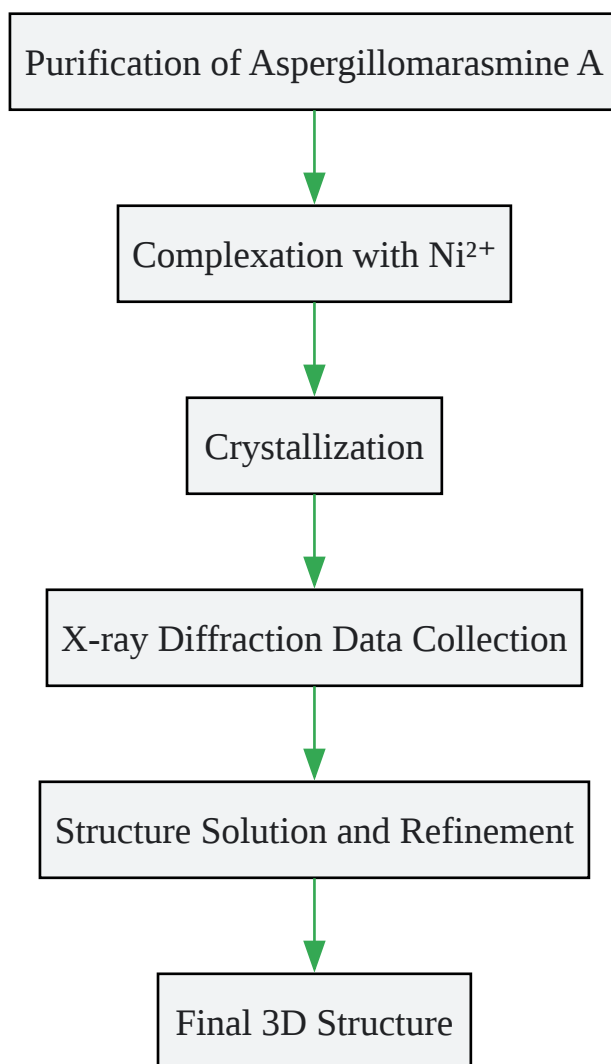
Experimental Protocol: Total Synthesis

The total synthesis of aspergillomarasmine A has been achieved through various routes, with a notable approach involving a sulfamidate strategy.[10][11] A general synthetic scheme begins with protected amino acid precursors. For instance, starting with appropriately protected L-aspartic acid and L-serine derivatives, a series of coupling and deprotection steps are carried out. A key step involves the formation of the C-N bonds linking the amino acid subunits. The synthesis of different stereoisomers is achieved by using the corresponding D- or L-amino acid precursors. The final synthesized compounds are then purified by chromatography and their spectroscopic data (NMR, MS) and biological activity are compared to those of the natural product to confirm the correct stereoisomer.[10]

X-ray Crystallography

The three-dimensional structure of aspergillomarasmine A in a metal-bound state was ultimately confirmed by X-ray crystallography. Due to difficulties in crystallizing AMA itself, a complex with nickel(II) was prepared and analyzed.[5][6]

Experimental Workflow for X-ray Crystallography



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Caption: Experimental workflow for determining the crystal structure of the AMA-Ni²⁺ complex.

The crystal structure of the AMA-Ni²⁺ complex revealed that AMA acts as a pentadentate ligand, coordinating the nickel ion in a distorted octahedral geometry.[5][6] The coordination involves three nitrogen atoms and two oxygen atoms from the aspartic acid subunit.[6] This structural insight is crucial for understanding how AMA chelates the zinc ions in the active site of metallo- β -lactamases.

Experimental Protocol: X-ray Crystallography

Crystals of the AMA-Ni²⁺ complex were grown from a solution of tetramethylammonium hydroxide.[6] A suitable single crystal was selected and mounted on a goniometer. X-ray

diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation). The diffraction pattern was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods and subsequently refined to yield the final atomic coordinates and three-dimensional structure.[6]

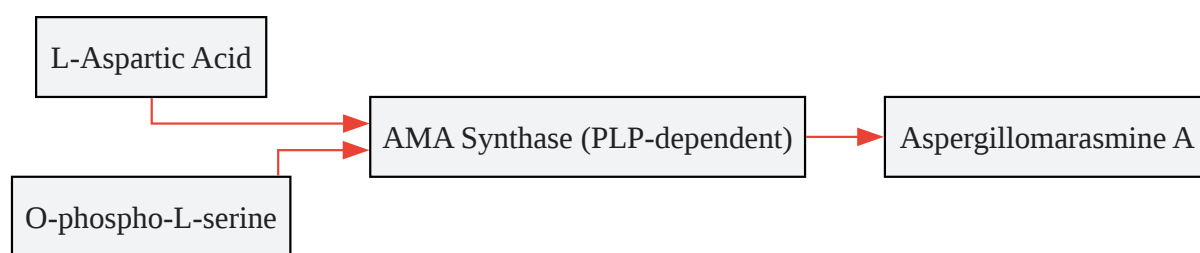
Table 2: Selected Bond Distances in the Ni(AMA)²⁻ Complex[5][6]

Bond	Distance (Å)
Ni–N	2.057–2.119
Ni–O	2.01–2.11

Biosynthesis

Understanding the biosynthetic pathway of aspergillomarasmine A provides further confirmation of its constituent parts. It has been shown that AMA synthase, a PLP-dependent enzyme, catalyzes the formation of AMA from L-aspartic acid and O-phospho-L-serine.[12][13][14] This enzymatic synthesis involves two consecutive C-N bond formations.[13]

Biosynthetic Pathway of Aspergillomarasmine A



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Caption: Simplified biosynthetic pathway of aspergillomarasmine A.

Conclusion

The structure elucidation of aspergillomarasmine A has been a multi-faceted endeavor, integrating data from NMR spectroscopy, mass spectrometry, total synthesis, and X-ray crystallography. The culmination of these efforts has not only unequivocally established its (2S, 2'S, 2"S) stereochemistry and three-dimensional conformation but has also provided a solid foundation for the rational design of new and more potent metallo- β -lactamase inhibitors. The detailed understanding of AMA's structure and its interaction with metal ions continues to drive research in the critical area of overcoming antibiotic resistance.

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